molecular formula C18H20FN5 B2458571 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415489-89-1

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No. B2458571
M. Wt: 325.391
InChI Key: NRNLRXFAPIVTTL-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a chemical compound that has garnered attention in the scientific research community due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves the inhibition of certain enzymes and proteins that are involved in inflammatory and cancerous processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of protein kinase B (AKT), which is a protein that is involved in the growth and survival of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole include the reduction of inflammation and the inhibition of cancer cell growth and survival. This compound has been shown to reduce the production of inflammatory prostaglandins and cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of cancer cell growth and survival.

Advantages And Limitations For Lab Experiments

The advantages of using 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole in lab experiments include its potential applications in the field of medicine and its ability to inhibit inflammatory and cancerous processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research involving 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole. One direction involves the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another direction involves the further investigation of its mechanism of action and potential applications in other areas of medicine. Additionally, future research can focus on the optimization of the synthesis method and the evaluation of its toxicity and safety.

Synthesis Methods

The synthesis method of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves several steps. The first step involves the reaction between 5-fluoropyrimidine-2-carbaldehyde and tert-butylacetoacetate to form 5-fluoropyrimidine-2-carboxylic acid tert-butyl ester. The second step involves the reaction between 5-fluoropyrimidine-2-carboxylic acid tert-butyl ester and 3-azetidinone to form 1-(5-fluoropyrimidin-2-yl)azetidin-3-ol. The final step involves the reaction between 1-(5-fluoropyrimidin-2-yl)azetidin-3-ol and 1,3-benzodiazole-2-thiol to form 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole.

Scientific Research Applications

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has been the subject of several scientific research studies due to its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has anti-cancer properties and can be used to treat various types of cancer.

properties

IUPAC Name

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-18(2,3)16-22-14-6-4-5-7-15(14)24(16)13-10-23(11-13)17-20-8-12(19)9-21-17/h4-9,13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLRXFAPIVTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

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